4-(Aminomethyl)-N-methylthiazol-2-amine

Description

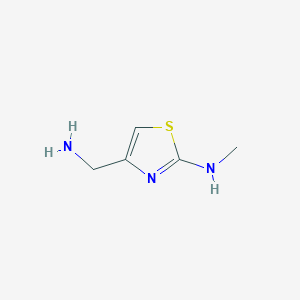

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-7-5-8-4(2-6)3-9-5/h3H,2,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSMBHSKOJEYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminomethyl N Methylthiazol 2 Amine

Strategic Approaches to Thiazole (B1198619) Ring Formation

The construction of the thiazole core is the critical first step in the synthesis. The choice of strategy is dictated by the availability of precursors and the desired substitution pattern.

The synthesis of a 2-amino-4-substituted thiazole typically begins with the selection of two key precursors that will form the five-membered ring. The most common and versatile approach is the Hantzsch thiazole synthesis. bepls.com For the target molecule, this would involve:

A Thioamide Component : To form the N=C-S segment of the ring (positions 1, 2, and 3), a substituted thiourea (B124793) is required. To achieve the final N-methylamino group at the 2-position, N-methylthiourea is a logical starting precursor.

An α-Halocarbonyl Component : This precursor provides the C-C fragment that will become positions 4 and 5 of the thiazole ring. To introduce the aminomethyl group at the C4 position, a three-carbon α-halocarbonyl with a masked or protected amino function is necessary. A common strategy involves using a precursor with a group that can be later converted into an aminomethyl group, such as a nitrile or an ester. For instance, using an α-haloketone bearing a cyano group (e.g., a derivative of bromopyruvonitrile) would yield a 4-cyanothiazole (B73293) intermediate. google.com Alternatively, starting with an α-halo-β-ketoester like ethyl 4-bromo-3-oxopentanoate can produce a thiazole with an ester group at the C4 position, which can then be subjected to further transformations. nih.gov

A patent describes the synthesis of 4-halomethylthiazoles by reacting a thioamide with a dihalopropanone, which creates a 4-halomethylthiazole intermediate that can subsequently undergo amination. google.com

Table 1: Key Precursors for Thiazole Ring Formation

| Precursor Type | Role in Synthesis | Example Compound |

|---|---|---|

| Substituted Thiourea | Provides N-C-S backbone (Positions 1, 2, 3) | N-methylthiourea |

| α-Halocarbonyl | Provides C-C backbone (Positions 4, 5) | 1,3-Dichloropropanone |

This table is generated based on established chemical principles for thiazole synthesis.

The Hantzsch synthesis remains the most prominent method for constructing the 2-aminothiazole (B372263) ring system. researchgate.net The reaction proceeds via the condensation of an α-haloketone with a thiourea derivative. nanobioletters.com

The mechanism involves a sequence of steps:

Nucleophilic Attack : The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide.

Intermediate Formation : This initial reaction forms an S-alkylated isothiourea intermediate.

Cyclization : The enol form of the intermediate undergoes an intramolecular cyclization where the amino group attacks the carbonyl carbon.

Dehydration : The resulting thiazoline (B8809763) intermediate is then dehydrated, often under acidic conditions, to form the aromatic thiazole ring. mdpi.com

Researchers have explored various catalysts and conditions to facilitate this cyclization. Copper silicate (B1173343) has been reported as a heterogeneous and reusable catalyst that can promote the reaction between phenacyl bromides and thiourea efficiently. nanobioletters.com Other methods, such as microwave-assisted synthesis, have also been developed to accelerate the reaction and improve yields, reflecting a broader trend towards greener synthetic approaches. bepls.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

Key areas of optimization include:

Catalyst Selection : For the Hantzsch cyclization, the use of modern catalysts can be crucial. Studies have shown that heterogeneous catalysts like copper silicate can be recycled and lead to high yields. nanobioletters.com The use of phase-transfer catalysts or ionic liquids has also been explored to improve reaction efficiency. nanobioletters.com

Solvent and Temperature : The choice of solvent can significantly impact reaction rates and yields. For the thiazole ring formation, ethanol (B145695) is a common solvent. nih.gov However, studies have explored a range of solvents, including greener options, to find the ideal medium. Temperature control is also critical; while some reactions proceed at room temperature, others require heating or reflux to go to completion. mdpi.com

Reaction Time : The development of microwave-assisted synthesis has dramatically reduced reaction times for many heterocyclic formations, including thiazoles, often from hours to minutes, while also improving yields. bepls.com

Work-up and Purification : Simplifying the post-reaction work-up is a key goal. The use of solid-supported reagents or catalysts that can be filtered off easily can streamline the purification process. nanobioletters.com Chromatographic purification is often necessary for intermediates and the final product to ensure high purity.

By systematically adjusting these parameters for each step—from the initial cyclization to the final deprotection—researchers can develop a robust and efficient synthesis for 4-(Aminomethyl)-N-methylthiazol-2-amine.

Catalyst Systems and Their Role in Efficiency

The efficiency of 2-aminothiazole synthesis can be significantly influenced by the choice of catalyst. While the Hantzsch synthesis can proceed without a catalyst, various catalytic systems have been employed to improve reaction rates and yields.

Iodine is a commonly used catalyst in the synthesis of 4,5-substituted-2-aminothiazoles. mdpi.com It is believed to facilitate the reaction between the ketone and thiourea. Another innovative approach involves the use of a magnetically separable Fe3O4 nanoparticle-N-halo reagent catalytic system. nih.govrsc.org This system offers advantages such as high efficiency, reusability of the catalyst, and environmentally friendly workup procedures. nih.govrsc.org The use of N-halosuccinimides (NCS, NBS, NIS) in conjunction with the Fe3O4 nanoparticles has been explored, with the best results often obtained with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). nih.govrsc.org

| Catalyst System | Reactants | Product | Efficiency/Yield | Reference |

| Iodine | Acetophenone, Thiourea | 4-Phenylthiazol-2-amine | Good yields | mdpi.com |

| Fe3O4 Nanoparticles/DCDMH | Methylcarbonyl compounds, Thiourea | 2-Aminothiazole derivatives | Excellent yields, short reaction times | nih.govrsc.org |

| None (Microwave) | α-Bromoketone, N-substituted thiourea | 4-(4-chlorophenyl)thiazol-2-amines | Not specified | mdpi.com |

Solvent Effects and Temperature Control

The selection of an appropriate solvent and the careful control of reaction temperature are critical parameters in the synthesis of this compound. The solvent can influence the solubility of reactants, the reaction rate, and the formation of byproducts.

Commonly used solvents for the synthesis of 2-aminothiazole derivatives include ethanol, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). derpharmachemica.comnih.gov For example, the reaction of 1-(naphthalen-1-yl)thiourea with 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide is carried out in DMF at 70°C. In another instance, the synthesis of N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)butyramide is performed in THF at room temperature. nih.gov

Microwave-assisted synthesis has emerged as a powerful technique, often leading to significantly reduced reaction times and improved yields. mdpi.com For instance, the cyclic condensation of an α-bromoketone and N-substituted thiourea can be achieved in anhydrous ethanol under microwave irradiation at 80°C for 30 minutes. mdpi.com

Temperature control is crucial to manage the exothermic nature of the reaction and to prevent the formation of unwanted side products. Reactions are often initiated at lower temperatures and then heated to reflux to ensure completion.

| Solvent | Temperature | Reactants | Product | Yield | Reference |

| Ethanol | 50°C (Microwave) | Ethyl 4-bromo-3-oxopentanoate, Thiourea | Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate | Not specified | nih.gov |

| DMF | 70°C | 1-(Naphthalen-1-yl)thiourea, 2-Bromo-1-(pyridin-2-yl)ethan-1-one | N-(Naphthalen-1-yl)-4-(pyridin-2-yl)thiazol-2-amine | Not specified | |

| THF | Room Temperature | 4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine, Butyryl chloride | N-(4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-yl)butyramide | 65% | nih.gov |

| Ethanol | 20°C | Methyl carbonyl, Thiourea, NIS | 2-Aminothiazole | 90% | chemicalbook.com |

Novel Synthetic Routes and Green Chemistry Considerations

The development of sustainable and environmentally benign synthetic methods is a major focus in modern organic chemistry. This has led to the exploration of novel synthetic routes for 2-aminothiazoles that align with the principles of green chemistry.

Emerging Methodologies for Sustainable Synthesis

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of 2-aminothiazoles, offering advantages such as shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov

The use of deep eutectic solvents (DES) as a green reaction medium is another promising approach. mdpi.com DES are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and can be recycled. The synthesis of 2-aminoimidazoles, a related heterocyclic system, has been demonstrated in a choline (B1196258) chloride-urea deep eutectic solvent, showcasing the potential of this methodology for the synthesis of other nitrogen-containing heterocycles. mdpi.com

One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, also contribute to a greener synthetic process by reducing solvent usage and waste generation.

Atom Economy and Reaction Efficiency Analysis

Green chemistry metrics, such as atom economy and the Environmental Factor (E-factor), are crucial for evaluating the sustainability of a chemical process. semanticscholar.orgwhiterose.ac.uk

Atom Economy , a concept developed by Barry Trost, calculates the efficiency of a reaction by considering how many atoms of the reactants are incorporated into the final desired product. An ideal reaction has an atom economy of 100%. The Hantzsch synthesis of 2-aminothiazoles, while effective, often has a lower atom economy due to the formation of byproducts such as water and salts.

Reaction Mass Efficiency (RME) provides a more realistic measure of the "greenness" of a reaction by taking into account the yield and the stoichiometry of the reactants.

The E-factor is a simple yet powerful metric that quantifies the amount of waste generated per kilogram of product. A lower E-factor indicates a more environmentally friendly process.

While specific atom economy and E-factor calculations for the synthesis of this compound are not available in the literature, a general analysis of the Hantzsch synthesis reveals areas for improvement. The use of stoichiometric reagents and the generation of inorganic salts contribute to a higher E-factor. The development of catalytic and one-pot procedures is a key strategy to improve the atom economy and reduce the E-factor for the synthesis of this and related compounds. semanticscholar.orgwhiterose.ac.uk

| Green Chemistry Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Hantzsch synthesis has inherent limitations; catalytic and cycloaddition routes could offer higher atom economy. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Provides a practical measure of the efficiency of a specific synthetic protocol. |

| E-Factor | Total mass of waste (kg) / Mass of product (kg) | Highlights the waste generated; catalytic and solvent-minimized approaches would lower the E-factor. |

Chemical Reactivity and Reaction Pathways of 4 Aminomethyl N Methylthiazol 2 Amine

Reactions Involving the Thiazole (B1198619) Ring System

The thiazole ring in 4-(Aminomethyl)-N-methylthiazol-2-amine is an aromatic system whose reactivity is significantly influenced by the presence of the electron-donating N-methylamino group at the C2 position. This group activates the ring, particularly towards electrophilic attack.

The 2-amino group strongly directs electrophilic substitution to the C5 position of the thiazole ring. rsc.orgsci-hub.se This is a well-established principle in thiazole chemistry, where the sulfur atom acts as an electron donor, and resonance structures indicate the highest electron density at the C5 position, making it the preferred site for electrophilic attack. sci-hub.sepharmaguideline.com Even when the 2-amino group is acylated, this directive effect generally persists. rsc.org

Common electrophilic substitution reactions for 2-aminothiazole (B372263) derivatives include halogenation. For instance, bromination of 2-aminothiazoles can be achieved using various reagents, including enzymatic methods, consistently yielding the 5-bromo derivative. acs.org The substitution at positions 4 and 5 is also noted as a strategy to avert potential metabolic risks associated with unsubstituted thiazoles. rsc.org

Table 1: Examples of Electrophilic Aromatic Substitution on 2-Aminothiazole Derivatives This table presents findings from related 2-aminothiazole compounds to illustrate the expected reactivity of the this compound core.

| Reactant | Reagent/Conditions | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminothiazole derivatives | Molecular bromine (Br₂) in acidic medium | C5 | 5-Bromo-2-aminothiazole derivative | nih.gov |

| 2-Aminothiazoles | H₂O₂, NaBr, V-dependent chloroperoxidase | C5 | 5-Bromo-2-aminothiazole | acs.org |

| 2-Methylthiazole | Nitrating mixture | C5 and C4 | 2-Methyl-5-nitrothiazole and 2-Methyl-4-nitrothiazole | youtube.com |

While the electron-rich nature of the 2-aminothiazole ring makes it generally resistant to nucleophilic attack, such reactions can occur, particularly at the C2 position. pharmaguideline.com The C2 carbon is the most electron-deficient position in the thiazole ring. pharmaguideline.com Nucleophilic substitution at this position typically requires either a very strong nucleophile or activation of the ring, for example, through quaternization of the ring nitrogen atom. pharmaguideline.com

In a related reaction involving a bromo-substituted thiazole, the nucleophilicity of a sulfur atom from 2-aminothiophenol (B119425) was shown to be greater than that of its amino group, leading to S-alkylation on the thiazole derivative. nih.gov This highlights the possibility of nucleophilic substitution reactions on functionalized thiazole rings.

Reactions of the Aminomethyl Group

The aminomethyl group at the C4 position contains a primary amine, which is a potent nucleophile and a key site for a variety of chemical transformations.

Primary amines are readily alkylated and acylated. The nitrogen of the aminomethyl group can act as a nucleophile, attacking alkyl halides or other electrophilic carbon centers in alkylation reactions. youtube.com

Acylation, the reaction with acyl chlorides, anhydrides, or carboxylic acids, is a common transformation for primary amines to form amides. youtube.com In the context of related aminothiazole compounds, the exocyclic amino group is frequently acylated to produce a wide range of amide derivatives. nih.govunibuc.ronih.gov Given its higher accessibility and basicity compared to the N-methylamino group, the primary amine of the aminomethyl moiety is expected to be highly reactive towards acylating agents. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct. nih.gov

Table 2: Representative Acylation Reactions on Amino-Functionalized Thiazoles This table showcases typical acylation reactions on the amino groups of thiazole compounds, which are analogous to the expected reactions of the aminomethyl group.

| Amine Substrate | Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4-methylthiazole (B167648) | N-Tosylaminoacyl chloride | Dioxane, Et₃N | 2-[N-(Tosyl)aminoacyl]amino-4-methylthiazole | unibuc.ro |

| 2-Amino-4-phenylthiazole | Phenyl isothiocyanate | Dimethyl formamide | N-Phenylthiourea derivative | nih.gov |

| 2-Amino-4,5-diarylthiazole | Butyryl chloride | Tetrahydrofuran (B95107), Et₃N, DMAP | N-(4,5-Diarylthiazol-2-yl)butyramide | nih.gov |

A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. labxchange.orglibretexts.org The primary amine of the aminomethyl group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemicalbook.com This reaction is fundamental in organic synthesis for creating new carbon-nitrogen double bonds. The reaction between 2-aminothiazoles and aromatic aldehydes to yield Schiff bases is well-documented. nih.govchemicalbook.com The aminomethyl group on this compound would be expected to readily participate in such transformations.

Reactions of the N-Methylamino Group

The N-methylamino group at the C2 position is a secondary amine and a key functional handle. Its reactivity is modulated by its connection to the aromatic thiazole ring, which influences its nucleophilicity and basicity.

This exocyclic nitrogen atom is generally considered the most reactive center in the neutral 2-aminothiazole molecule when reacting with saturated electrophiles, unless significant steric hindrance is present at the C4 position. chemicalbook.com It readily undergoes acylation with various reagents like acid chlorides and anhydrides. nih.govunibuc.romdpi.com For instance, reactions with chloroacetyl chloride or benzoyl chloride proceed at this exocyclic amine. nih.gov In some cases, bis-acylation can occur, where both the exocyclic amine and the ring nitrogen are acylated, though this is typically under more forceful conditions. rsc.org

Furthermore, the N-methylamino group can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govmdpi.com It also serves as a nucleophile in condensation reactions, for example, in the synthesis of hydrazide-hydrazones from a thiazolic hydrazide. researchgate.net

Table 3: Summary of Compound Names

| Full Chemical Name |

|---|

| This compound |

| 2-Aminothiazole |

| 2-Amino-4-methylthiazole |

| 5-Bromo-2-aminothiazole |

| 2-Methyl-5-nitrothiazole |

| 2-Methyl-4-nitrothiazole |

| N-(5-Bromo-4-arylthiazol-2-yl)-acetamide |

| 2-Aminothiophenol |

| 2-[N-(Tosyl)aminoacyl]amino-4-methylthiazole |

| N-(4,5-Diarylthiazol-2-yl)butyramide |

| Chloroacetyl chloride |

| Benzoyl chloride |

| Isothiocyanate |

Protonation and Basic Character Investigations

The presence of two nitrogen-containing functional groups, the primary amine of the aminomethyl substituent and the N-methylamino group at the 2-position, as well as the nitrogen atom within the thiazole ring, endows this compound with a distinct basic character. The extent and site of protonation are crucial in determining its behavior in chemical reactions, particularly in acidic or neutral media.

Thiazoles are generally considered basic compounds. mdpi.com The nitrogen atom of the thiazole ring can be protonated, but the exocyclic amino groups are typically more basic. In this compound, there are three potential sites for protonation: the primary amine (-CH₂NH₂), the secondary amine (-NHCH₃), and the ring nitrogen. The basicity of these sites is influenced by electronic effects. The electron-donating nature of the methyl group on the secondary amine and the aminomethyl group would influence the electron density on the thiazole ring.

In acidic conditions, it is expected that the primary aminomethyl group would be the most favorable site for protonation due to its higher pKa value compared to the ring nitrogen. The N-methylamino group at the 2-position is part of an amidine system (N=C-NH), which can influence its basicity. Theoretical studies on the related molecule 2-amino-4-methylthiazole have shown that it can exist in different tautomeric forms, and the proton transfer between the nitrogen atoms has a high energy barrier. mdpi.com

Table 1: Estimated pKa Values for Protonation Sites of this compound

| Protonation Site | Functional Group | Estimated pKa Range | Rationale |

| N (aminomethyl) | Primary Aliphatic Amine | 9.0 - 10.5 | Similar to other primary alkylamines. |

| N (N-methylamino) | 2-Amino Group on Thiazole | 5.0 - 6.0 | Basicity is reduced due to electron delocalization within the amidine system. |

| N (thiazole ring) | Heterocyclic Nitrogen | 2.0 - 3.0 | Generally less basic than exocyclic amino groups in aminothiazoles. |

Note: These are estimated values based on general principles and data for similar functional groups. Experimental verification is required for accurate values.

Participation in Complexation and Coordination Chemistry

The presence of multiple nitrogen and sulfur donor atoms makes this compound a potential ligand for complexation with various metal ions. The aminothiazole moiety is a well-known coordinating agent. nih.gov It can act as a monodentate ligand through the ring nitrogen or the exocyclic amino group, or as a bidentate ligand, forming stable chelate rings with metal ions.

The primary amine of the aminomethyl group and the nitrogen of the N-methylamino group can coordinate with a metal center. For instance, studies on the coordination polymers of Fe(III) with 2-amino-4-methylthiazole have demonstrated the coordinating ability of the aminothiazole ring. researchgate.net It is plausible that this compound could form complexes with a variety of transition metals such as Cu(II), Co(II), Ni(II), and Zn(II), similar to other aminothiazole-derived ligands. nih.gov

The coordination mode would likely depend on the metal ion, the reaction conditions, and the steric hindrance around the donor atoms. The formation of a five-membered chelate ring involving the primary amine and the ring nitrogen is a possibility, which would enhance the stability of the resulting metal complex.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

| Monodentate | N (aminomethyl) | Various transition metals |

| Monodentate | N (N-methylamino) | Various transition metals |

| Monodentate | N (thiazole ring) | Various transition metals |

| Bidentate | N (aminomethyl), N (thiazole ring) | Cu(II), Ni(II), Co(II), Zn(II), Fe(III) |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of this compound is fundamental for controlling its reactivity and designing synthetic pathways to new molecules.

Reaction Mechanism Elucidation through Kinetic Studies

Kinetic studies are essential for elucidating reaction mechanisms by providing information about the rate-determining step and the influence of various parameters on the reaction rate. While specific kinetic data for reactions involving this compound are not documented, insights can be drawn from studies on analogous systems.

For example, a kinetic study of the reaction of 4-(pyren-1-yl)thiazol-2-amine with an electrophile, 4,6-dinitrobenzofuroxan (DNBF), was conducted to determine its nucleophilicity. arabjchem.org The study revealed that the reaction follows second-order kinetics, and the rate constant was used to calculate the nucleophilicity parameter (N) of the aminothiazole derivative. arabjchem.org A similar approach could be employed for this compound to quantify its nucleophilic character. The presence of the aminomethyl group is expected to influence its nucleophilicity compared to a simple 2-aminothiazole.

A hypothetical kinetic experiment for the reaction of this compound with a generic electrophile (E+) could be designed. The rate law would likely be:

Rate = k[this compound][E⁺]

By monitoring the reaction progress under pseudo-first-order conditions (i.e., with a large excess of one reactant), the second-order rate constant (k) could be determined.

Intermediate Identification and Characterization

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. For reactions involving this compound, intermediates could be detected and characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry, or through trapping experiments.

For instance, in condensation reactions with carbonyl compounds, the initial step would likely be the formation of a Schiff base intermediate. The reaction of the primary aminomethyl group with an aldehyde or ketone would form an imine intermediate, which could be identified by the characteristic C=N stretching frequency in the IR spectrum and the corresponding signals in the NMR spectrum.

In reactions involving the thiazole ring itself, such as electrophilic substitution, the formation of a sigma complex (or arenium ion) intermediate could be postulated. While direct observation of such transient species is challenging, their existence can be inferred from the final product distribution and theoretical calculations.

Table 3: Plausible Intermediates in Reactions of this compound

| Reaction Type | Plausible Intermediate | Method of Identification |

| Condensation with Aldehyde | Schiff Base (Imine) | IR (C=N stretch), NMR |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Trapping experiments, Computational modeling |

| Acylation of Amino Group | N-Acylthiazolium species | NMR, Mass Spectrometry |

Applications of 4 Aminomethyl N Methylthiazol 2 Amine As a Synthetic Intermediate

Building Block in Heterocyclic Synthesis

The unique arrangement of functional groups in 4-(Aminomethyl)-N-methylthiazol-2-amine makes it a valuable precursor for the synthesis of diverse heterocyclic structures, including fused ring systems. The inherent nucleophilicity of the 2-amino group and the endocyclic nitrogen atom of the thiazole (B1198619) ring are key to its utility in constructing more complex molecular architectures.

The 2-aminothiazole (B372263) moiety is a well-established synthon for the preparation of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. While specific examples utilizing this compound are not extensively documented, the general reactivity pattern of 2-aminothiazoles suggests its potential in similar transformations. For instance, the reaction of 2-aminothiazoles with Michael acceptors is a common strategy to construct fused pyrimidine rings.

One illustrative, analogous reaction involves the treatment of a 2-aminothiazole derivative with vinyl trichloromethylketones or diethylmalonate to yield thiazolopyrimidines nih.gov. It is plausible that this compound could undergo analogous reactions, where the endocyclic nitrogen and the exocyclic amino group participate in a condensation reaction to form a six-membered ring fused to the thiazole core. The reaction conditions for such transformations often involve refluxing in a suitable solvent, and the specific reagents can be varied to introduce different substituents on the resulting fused ring system.

Table 1: Examples of Reagents Used in the Synthesis of Fused Ring Systems from 2-Aminothiazole Derivatives

| Reagent Class | Specific Example | Resulting Fused System |

| Michael Acceptors | Vinyl trichloromethylketones | Thiazolo[3,2-a]pyrimidine |

| Esters | Diethylmalonate | Thiazolo[3,2-a]pyrimidine |

| Alkynes | Dimethyl acetylenedicarboxylate (DMAD) | Thiazolo[3,2-a]pyrimidine |

Beyond fused systems, this compound can be incorporated into a wide array of other heterocyclic frameworks through multicomponent reactions or by leveraging the reactivity of its distinct functional groups. The exocyclic amino group can readily participate in condensation reactions with carbonyl compounds to form Schiff bases, which are themselves versatile intermediates for the synthesis of other heterocycles uri.edu.

For example, a related aminothiazole derivative has been shown to react with various aldehydes to form Schiff bases, which can then be cyclized with reagents like thioglycolic acid to produce thiazolidinone derivatives uri.edu. Similarly, the reaction of 2-aminothiazoles with isothiocyanates can lead to the formation of thiazolyl-thiourea derivatives, which are precursors to other heterocyclic systems uri.edu. The presence of the additional aminomethyl group in this compound offers further opportunities for derivatization and incorporation into more complex structures.

Precursor for Complex Organic Molecules

The strategic application of this compound in multi-step synthetic sequences allows for the construction of complex organic molecules. Its functional groups can be selectively modified to build up molecular complexity in a controlled manner.

A representative multi-step synthesis, based on a similar 2-amino-5-methylthiazole derivative, showcases how this class of compounds can be elaborated into more complex structures. In this sequence, the starting 2-aminothiazole is first converted to an ester, which is then reacted with hydrazine hydrate to form a hydrazide. This intermediate subsequently undergoes cyclization with carbon disulfide to yield a 1,3,4-oxadiazole-2-thiol moiety attached to the thiazole ring nih.gov. This resulting scaffold can be further functionalized, for instance, by condensation of the amino group with various aldehydes to form Schiff bases nih.gov.

This example highlights a general strategy where the core 2-aminothiazole structure is first modified at one position (in this case, the 4-position is extended), and then the amino group is utilized in a subsequent transformation. A similar approach could be envisioned for this compound, where either the aminomethyl or the N-methylamino group is selectively reacted in a series of steps to build a more complex molecule.

The presence of multiple nucleophilic centers in this compound—the exocyclic N-methylamino group, the endocyclic ring nitrogen, and the aminomethyl group—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The relative nucleophilicity of these sites can be influenced by factors such as the solvent, temperature, and the nature of the electrophile.

For instance, acylation reactions on 2-aminothiazole derivatives can often be directed to the exocyclic amino group under specific conditions uri.edu. The N-methyl group on the exocyclic amine of the target compound would influence its reactivity compared to a primary amine. Furthermore, the endocyclic nitrogen can also act as a nucleophile, particularly in reactions leading to fused ring systems. The aminomethyl group presents another site for potential reactions, such as acylation or alkylation. Achieving selectivity among these sites is a key challenge and opportunity in the synthetic application of this compound.

Table 2: Potential Sites of Reaction in this compound and Examples of Corresponding Transformations

| Reactive Site | Type of Reaction | Potential Product |

| Exocyclic N-methylamino group | Acylation | N-acylated derivative |

| Endocyclic Nitrogen | Cyclization | Fused heterocyclic system |

| Aminomethyl group | Alkylation | N-alkylated aminomethyl derivative |

Role in Method Development for C-C and C-N Bond Formations

While specific studies detailing the role of this compound in the development of new C-C and C-N bond-forming reactions are limited, the inherent properties of the 2-aminothiazole scaffold suggest its potential in this area. The nucleophilic character of both the nitrogen atoms and the C5 position of the thiazole ring allows for participation in various coupling reactions.

The Hantzsch thiazole synthesis, a classic method for forming the 2-aminothiazole ring itself, is a prime example of C-N and C-S bond formation. In this reaction, an α-haloketone reacts with a thiourea (B124793) derivative. The development of novel variations of this reaction, perhaps utilizing solid-phase synthesis or new catalytic systems, could be an area where derivatives like this compound play a role as products of such new methodologies.

Furthermore, studies on the nucleophilicity of 2-aminothiazoles have shown that they can act as carbon nucleophiles at the C5 position in reactions with strong electrophiles nih.gov. This reactivity could be harnessed in the development of new C-C bond-forming reactions. The electronic properties of the substituents at the C4 and N2 positions would undoubtedly influence the nucleophilicity of the C5 position, and thus, this compound could serve as a model substrate in such methodological studies.

In the realm of C-N bond formation, the exocyclic amino group is a key handle. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. While typically applied to aryl halides and amines, the development of analogous methods for heterocyclic amines is an active area of research. A compound like this compound could be a valuable substrate for testing the scope and limitations of new catalytic systems for the amination of heterocyclic cores.

Cross-Coupling Reactions Involving Thiazole Derivatives

The thiazole ring is a common participant in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While the parent this compound lacks a typical halide or triflate "handle" for direct cross-coupling, it serves as a precursor to intermediates that readily participate in such reactions. More advanced strategies also allow for the direct C-H functionalization of the thiazole ring.

The Suzuki-Miyaura coupling is a widely employed, palladium-catalyzed reaction that couples an organoboron species with an organohalide. wikipedia.orglibretexts.org Thiazole derivatives are excellent substrates for this reaction. For instance, a 2-amino-5-bromothiazole derivative can be coupled with an arylboronic acid in a Suzuki reaction to form a new C-C bond at the 5-position of the thiazole ring. mdpi.com This highlights a common strategy where a halogenated version of the thiazole core is used as a key intermediate. The nitrogen atom of the thiazole ring can play a crucial role by coordinating with the palladium catalyst, facilitating the rate-limiting oxidative addition step of the catalytic cycle. nih.gov

Although direct C-H functionalization of thiazoles can be challenging, methods have been developed for the regioselective arylation, alkenylation, and alkylation of the thiazole ring. rsc.orgmdpi.com Palladium-catalyzed reactions, sometimes in conjunction with a copper co-catalyst, can activate C-H bonds at the 2- or 5-position of the thiazole ring, allowing for the direct introduction of new substituents without prior halogenation. researchgate.net These modern methods open up possibilities for the direct use of intermediates like this compound in advanced cross-coupling strategies.

Table 1: Examples of Cross-Coupling Reactions with Thiazole Derivatives

| Reaction Type | Thiazole Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 2-Amino-6-bromobenzothiazole | Aryl boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Amino-6-arylbenzothiazole nih.gov |

| Suzuki Coupling | 2-Amino-5-bromothiazole derivative | 4-Fluorophenylboronic acid | Not specified | N-(5-(4-fluorophenyl)thiazol-2-yl) derivative mdpi.com |

| Ligand-Free Suzuki Coupling | 2'-Bromo-2-aryl benzothiazole | Aryl boronic acid | Pd(OAc)₂ / K₂CO₃ | 2',2-Diaryl benzothiazole nih.gov |

Amination and Amidation Reactions

The presence of two distinct amino groups—a primary amine in the 4-(aminomethyl) group and a secondary N-methylamino group at the 2-position—makes this compound a highly versatile substrate for amination and amidation reactions. These reactions are fundamental for building larger molecules, including many pharmaceuticals, by forming new carbon-nitrogen bonds.

Amidation, the formation of an amide bond, can be readily achieved by reacting the amino groups with acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents. nih.govnih.gov The 2-aminothiazole moiety is frequently acylated in the synthesis of biologically active compounds. nih.govnih.gov For example, 2-aminothiazole derivatives can be treated with acid chlorides or undergo EDCI-mediated coupling with carboxylic acids to yield the corresponding N-acylated products. mdpi.comnih.gov

A key consideration when using this compound is the potential for chemoselectivity. The primary amine of the aminomethyl group is generally more nucleophilic and less sterically hindered than the secondary N-methylamino group attached directly to the electron-withdrawing thiazole ring. This difference can, in principle, allow for selective acylation at the side-chain amine under carefully controlled conditions. Conversely, forcing conditions or the use of protecting groups would allow for modification at either or both sites. The use of an acid medium can protonate the more basic amino group, preventing its acylation and allowing for selective reaction at another site. nih.gov

Table 2: Amidation Reactions of Aminothiazole Derivatives

| Starting Material | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| 2-Amino-4-arylthiazole | Acyl chloride | Acylation | 2-Acylamino-4-arylthiazole mdpi.comnih.gov |

| 2-Amino-4-(2-pyridyl)thiazole | Carboxylic acid, EDCI | Amide Coupling | N-(4-(2-pyridyl)thiazol-2-yl)amide nih.gov |

| 2-Amino-4-substituted thiazole | Benzoyl chloride | Acylation | N-Benzoyl-2-amino-4-substituted thiazole nih.gov |

In-depth Theoretical and Computational Analysis of this compound Unfeasible Due to Lack of Published Research

An extensive review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational research available for the specific chemical compound this compound. Despite the growing interest in thiazole derivatives within medicinal and materials chemistry, this particular molecule has not been the subject of published studies focusing on its electronic structure, conformational analysis, or computational mechanistic elucidation.

Numerous theoretical investigations have been conducted on related, but structurally distinct, aminothiazole compounds. For instance, detailed density functional theory (DFT) calculations, including analyses of tautomerization, vibrational spectra, and photochemical pathways, have been performed for 2-amino-4-methylthiazole (B167648). nih.govmdpi.com These studies provide valuable insights into the fundamental properties of the aminothiazole ring system. Research is also available on the computational analysis of other derivatives, exploring their frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and potential biological activities. researchgate.netrsc.orgnih.gov

However, the specific substitutions of an aminomethyl group at the C4 position and an N-methyl group on the C2 amine introduce unique structural and electronic characteristics to the target compound. These features, such as the potential for additional hydrogen bonding, different conformational isomers due to the flexible aminomethyl side chain, and altered electronic density distribution, mean that data from simpler analogs like 2-amino-4-methylthiazole cannot be accurately extrapolated.

The execution of the requested detailed analysis, which would include:

Molecular Orbital Analysis and Electronic Density Distribution: A full description of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the distribution of electron density across the molecule.

Frontier Molecular Orbitals (FMO) Theory and Reactivity Prediction: Calculation of the HOMO-LUMO energy gap to predict chemical reactivity and kinetic stability.

Conformational Analysis: Exploration of the potential energy surface to identify stable conformers, particularly concerning the rotation around the C4-C(H2) and C(H2)-N bonds.

Intramolecular Interactions: A detailed study of potential hydrogen bonds (e.g., between the aminomethyl group and the thiazole nitrogen) and steric effects influencing the molecule's preferred geometry.

Computational Mechanistic Elucidation: Theoretical modeling of reaction pathways involving the compound.

is entirely contingent on the existence of foundational computational research. As no such peer-reviewed articles or database entries for this compound could be located, providing a scientifically accurate and informative article based on the specified outline is not possible at this time. The generation of such data would require novel, dedicated quantum chemical calculations, which are beyond the scope of this report.

Theoretical and Computational Studies of this compound

The exploration of chemical compounds through theoretical and computational methods provides profound insights into their intrinsic properties and potential reactivity. This article focuses on the theoretical and computational examination of this compound, a member of the thiazole family of heterocyclic compounds. The subsequent sections will delve into the computational analysis of its transition states, energy barriers, and reaction pathways, as well as the principles of virtual screening and ligand design, while strictly excluding any discussion of biological activity.

Theoretical and Computational Studies of 4 Aminomethyl N Methylthiazol 2 Amine

Theoretical and Computational Chemistry

Theoretical and computational chemistry offers a powerful lens to investigate molecular structures, energetics, and reaction dynamics. For thiazole (B1198619) derivatives, computational approaches are instrumental in understanding their behavior at a molecular level. Methods such as Density Functional Theory (DFT) and various molecular mechanics force fields are employed to model these molecules and predict their properties. nih.gov

The study of transition states and their associated energy barriers is fundamental to understanding the kinetics and mechanisms of chemical reactions. While direct computational studies on 4-(Aminomethyl)-N-methylthiazol-2-amine are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of the closely related compound, 2-amino-4-methylthiazole (B167648) (AMT). nih.govmdpi.com

DFT calculations, specifically at the B3LYP/6-311++G(3df,3pd) level of theory, have been utilized to explore the tautomerization pathways of AMT. nih.govmdpi.com Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The transformation between these tautomers proceeds through a high-energy transition state.

For instance, the migration of a hydrogen atom within the amidine system (HN–C=N ↔ N=C–NH) is a key tautomeric transformation. nih.govmdpi.com The most stable tautomer of AMT can convert to another tautomer via a direct hydrogen transfer between the two nitrogen atoms. The calculated energy barrier for this specific reaction is substantial, indicating a significant energy requirement for this process to occur. nih.govsemanticscholar.org

Other potential transformations include hydrogen transfer between nitrogen and carbon atoms, which exhibit high energy barriers. nih.gov The rotation around a double bond, also known as a "One Bond Flip" (OBF), represents another type of isomerization with its own characteristic energy barriers. nih.gov

Table 1: Calculated Energy Barriers for Tautomerization of 2-amino-4-methylthiazole (AMT) Tautomers This table presents theoretical data for 2-amino-4-methylthiazole as a model for understanding potential energy barriers in related thiazole compounds.

| Transformation | Type of Reaction | Calculated Energy Barrier (kJ mol⁻¹) |

| AMT1 → AMT2 | Hydrogen transfer between two N atoms | 208.6 |

| AMT5 → AMT4 | Hydrogen transfer between N and C atoms | 150.9 |

| AMT4 → AMT3' | Hydrogen transfer between N and C atoms | 211.2 |

| AMT3 → AMT4' | Hydrogen transfer between N and C atoms | 283.5 |

| AMT2 → AMT2' | Rotation on a double bond (OBF) | 28.0 |

| AMT4 → AMT4' | Rotation on a double bond (OBF) | 25.1 |

| AMT3' → AMT3 | Rotation on a double bond (OBF) | 40.4 |

Source: Adapted from computational studies on 2-amino-4-methylthiazole. nih.gov

Computational tools are essential for mapping the intricate pathways of chemical reactions. By calculating the potential energy surface of a reacting system, chemists can identify the most probable routes from reactants to products, including any intermediates and transition states.

For thiazole derivatives, computational methods can elucidate reaction mechanisms such as ring-opening photoreactions. mdpi.com For example, in the case of 2-amino-4-methylthiazole, irradiation with UV light can lead to the cleavage of the S1–C2 bond, initiating a series of photochemical reactions. mdpi.comsemanticscholar.org The mapping of these pathways involves identifying the biradical intermediates and subsequent molecular transformations that lead to various photoproducts. nih.govmdpi.com

The process of mapping reaction pathways typically involves:

Geometry Optimization: Finding the lowest energy structure for reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm it connects the intended reactant and product.

These computational explorations provide a detailed, step-by-step view of the reaction mechanism that is often difficult to obtain through experimental means alone.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are likely to bind to a target molecule. The principles of ligand design involve the rational modification of a molecule's structure to improve its properties with respect to a specific target. While often applied in drug discovery, these principles are fundamental to molecular recognition in various chemical contexts.

For thiazole derivatives, computational approaches such as molecular docking are widely used. researchgate.netnih.govresearchgate.netnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. asianpubs.org The scoring functions used in docking can estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. asianpubs.org

Key principles in the virtual screening and design of thiazole-based ligands include:

Pharmacophore Modeling: Identifying the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for interaction with a target. researchgate.net

Structural Optimization: Modifying the scaffold of a known ligand to enhance its fit and interaction with a target binding site. researchgate.netacs.org This can involve the introduction of new functional groups or the alteration of the core structure.

ADME-T Predictions: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. asianpubs.orgacs.org While these have biological implications, the underlying physicochemical properties (e.g., solubility, lipophilicity, polar surface area) are purely chemical in nature and are crucial for ligand design.

Table 2: Computational Parameters in Ligand Design This table outlines common computational parameters and their relevance in the design of small molecules like thiazole derivatives.

| Parameter | Description | Relevance in Ligand Design |

| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction between a ligand and its target. | Guides the selection of ligands with favorable binding characteristics. |

| HOMO-LUMO Gap (eV) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com |

| Molecular Lipophilicity (LogP) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's hydrophobicity. | Influences solubility and permeability across nonpolar barriers. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Affects the molecule's ability to form hydrogen bonds and its transport properties. |

| Quantitative Estimate of Drug-likeness (QED) | A measure based on key physicochemical properties to quantify the "attractiveness" of a compound. | Provides a general assessment of the compound's suitability as a ligand. nih.gov |

The application of these computational principles allows for the rational design of novel thiazole derivatives with tailored properties, independent of any specific biological application.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4 Aminomethyl N Methylthiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-(aminomethyl)-N-methylthiazol-2-amine in solution. elsevierpure.com By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environments of the hydrogen and carbon atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the aminomethyl (CH₂) protons, the primary amine (NH₂) protons, and the lone proton on the thiazole (B1198619) ring (H5). The ¹³C NMR spectrum would correspondingly show signals for the N-methyl carbon, the aminomethyl carbon, and the three carbons of the thiazole ring (C2, C4, and C5).

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing connectivity between atoms. ipb.ptsdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, a key correlation would be observed between the protons of the aminomethyl group (CH₂) and the protons of the primary amine (NH₂), confirming the -CH₂NH₂ fragment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to. sdsu.edu It would show correlations between the N-methyl protons and the N-methyl carbon, the C4-methylene protons and the C4-methylene carbon, and the H5 ring proton and the C5 ring carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique for identifying longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting molecular fragments. science.govyoutube.com Key HMBC correlations would include:

A correlation from the N-methyl protons to the C2 carbon of the thiazole ring, confirming the position of the methylamino group.

Correlations from the aminomethyl (CH₂) protons to the C4 and C5 carbons of the thiazole ring, establishing the attachment point of the aminomethyl side chain.

A correlation from the H5 ring proton to the C4 carbon and the C4-methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| -NHCH₃ | Proton | ~2.9 - 3.1 (s, 3H) | - | C2 |

| -NHCH₃ | Carbon | - | ~31 - 33 | - |

| -CH₂NH₂ | Proton | ~3.8 - 4.0 (s, 2H) | - | C4, C5 |

| -CH₂NH₂ | Carbon | - | ~40 - 45 | - |

| -CH₂NH₂ | Proton | Variable (br s, 2H) | - | -CH₂- |

| H5 | Proton | ~6.5 - 6.7 (s, 1H) | - | C4, C2, -CH₂- |

| C2 | Carbon | - | ~168 - 172 | - |

| C4 | Carbon | - | ~150 - 155 | - |

| C5 | Carbon | - | ~105 - 110 | - |

Solvent Effects and Temperature Dependence in NMR Studies

The choice of solvent can significantly influence NMR spectra, particularly for molecules with hydrogen-bonding capabilities like this compound. thieme-connect.de Changing from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can cause notable changes in the chemical shifts of the NH and NH₂ protons. unn.edu.ng In polar solvents, increased hydrogen bonding can lead to a deshielding effect, shifting these proton signals to a lower field (higher ppm). researchgate.netrsc.org These solvent-induced shifts can provide valuable information about solute-solvent interactions. researchgate.net

Temperature-dependent NMR studies can reveal information about dynamic processes, such as hindered rotation around single bonds or ring inversion. capes.gov.br For this molecule, variable temperature NMR could be used to study the rotational barrier around the C2-N bond of the N-methylamino group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce into a single averaged peak.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), provides a highly accurate mass measurement of the protonated molecule [M+H]⁺. This allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₁₀N₃S), the exact mass is a critical piece of data for structural confirmation.

Table 2: HRMS Data for this compound

| Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₁N₃S⁺ | 158.0746 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting the protonated parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.govunito.it The resulting fragmentation pattern serves as a fingerprint for the molecule and helps to confirm the connectivity of its atoms. nih.gov For this compound, key fragmentation pathways would likely involve:

Loss of the aminomethyl side chain: Cleavage of the bond between the thiazole ring and the aminomethyl group.

Fragmentation of the thiazole ring: The heterocyclic ring can undergo characteristic cleavages, such as the loss of HCN or cleavage at the C-S bonds. nih.gov

Cleavage adjacent to the N-methyl group: Loss of the methyl radical or other fragments from the N-methylamino group.

Analysis of these fragmentation pathways provides robust confirmation of the proposed molecular structure. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov

The FT-IR and Raman spectra of this compound would display distinct bands corresponding to the various bonds and functional groups within the molecule. acs.org A combined analysis of both techniques provides a more complete picture, as some vibrations may be strong in IR and weak in Raman, and vice versa. researchgate.netresearchgate.net

Key expected vibrational modes include:

N-H Stretching: The primary amine (-NH₂) and secondary amine (-NH-) groups will show characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. researchgate.net

C-H Stretching: Aliphatic C-H stretches from the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ range. The C-H stretch of the thiazole ring would appear slightly higher, around 3100 cm⁻¹. researchgate.net

C=N and C=C Stretching: Vibrations from the thiazole ring double bonds (C=N and C=C) typically appear in the 1500-1650 cm⁻¹ region. mdpi.com

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.

C-S Stretching: The thiazole ring C-S bond vibrations usually occur at lower frequencies in the fingerprint region.

Theoretical calculations (DFT) are often used in conjunction with experimental data to assign the observed vibrational bands accurately. nih.govnih.govsemanticscholar.org

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H Stretch | -NH₂, -NH- | 3200 - 3500 | FT-IR |

| Aromatic-like C-H Stretch | Thiazole Ring | ~3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | FT-IR, Raman |

| C=N / C=C Stretch | Thiazole Ring | 1500 - 1650 | FT-IR, Raman |

| N-H Bend (Scissoring) | -NH₂ | 1590 - 1650 | FT-IR |

| CH₂/CH₃ Bend | -CH₃, -CH₂- | 1350 - 1470 | FT-IR |

X-ray Crystallography for Solid-State Structure Determination

While vibrational spectroscopy provides information about molecular structure and conformation, X-ray crystallography offers a definitive determination of the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, this technique reveals the packing of molecules in the crystal lattice and the nature of the intermolecular interactions that stabilize the crystal structure. tandfonline.comrsc.org

Given the presence of amino groups, which are effective hydrogen bond donors, and the nitrogen atoms of the thiazole ring, which are potential hydrogen bond acceptors, it is highly probable that hydrogen bonding plays a crucial role in the crystal packing of this compound. nih.govresearchgate.net The formation of hydrogen-bonded dimers or more extended networks is a common feature in the crystal structures of aminothiazole derivatives. nih.govresearchgate.net

A hypothetical table of crystallographic data for this compound is presented below, illustrating the type of information obtained from an X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

| Hydrogen Bond (D-H···A) | N-H···N (thiazole) |

| d(H···A) (Å) | 2.1 |

| d(D···A) (Å) | 3.0 |

| ∠(DHA) (°) | 170 |

This table contains hypothetical data for illustrative purposes.

Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.commpg.de Different polymorphs of a substance can exhibit distinct physical properties. The study of polymorphism is of great importance in materials science.

For a molecule like this compound, with its conformational flexibility and multiple hydrogen bonding sites, the existence of different polymorphs is a distinct possibility. mdpi.com These polymorphs could differ in their molecular conformation or in their crystal packing arrangement. Screening for polymorphs can be carried out by crystallizing the compound from different solvents or under various conditions of temperature and pressure.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. rsc.orgresearchgate.net By understanding the intermolecular interactions that govern the crystal packing of this compound, it may be possible to design and prepare co-crystals. Co-crystals are multicomponent crystals in which the components are held together by non-covalent interactions. This approach could be used to modify the physicochemical properties of the compound.

Derivatives and Structural Modifications of 4 Aminomethyl N Methylthiazol 2 Amine

Synthesis of Thiazole-Based Scaffolds from 2-Aminothiazoles

The functionalization of the 2-aminothiazole (B372263) core can be achieved by targeting the exocyclic amino group or the thiazole (B1198619) ring itself. These modifications are fundamental in tuning the electronic and steric properties of the resulting molecules.

The primary amino group at the C2 position is a key handle for structural elaboration. It readily undergoes reactions such as acylation, sulfonylation, and the formation of ureas, thioureas, and Schiff bases.

Acylation: The 2-amino group can be acylated using various acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, 2-aminothiazole derivatives can be reacted with acyl chlorides in pyridine (B92270) or with carboxylic acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to yield the corresponding amides. mdpi.com

Schiff Base Formation: Condensation of 2-aminothiazoles with various aldehydes or ketones in a suitable solvent like ethanol (B145695) leads to the formation of Schiff bases (imines). nih.govnih.gov These intermediates can be further reduced to secondary amines or used in cyclization reactions.

Thiourea (B124793) Derivatives: The reaction of 2-aminothiazoles with isothiocyanates provides a straightforward route to N,N'-disubstituted thiourea derivatives. These reactions are typically carried out in a polar solvent. mdpi.com

Table 1: Examples of Reactions at the 2-Amino Group of Thiazole Derivatives

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Acylation | Acid Chloride, Pyridine | N-(Thiazol-2-yl)amide | mdpi.com |

| Schiff Base Formation | Aldehyde, Ethanol | N-(Thiazol-2-yl)imine | nih.gov |

| Thiourea Formation | Isothiocyanate | N-Thiazol-2-yl-thiourea | mdpi.com |

While the 2-aminothiazole ring is electron-rich, direct electrophilic substitution can be challenging. However, modifications at the C4 and C5 positions are commonly achieved through the Hantzsch thiazole synthesis, which constructs the ring from precursors already bearing the desired substituents.

The classic Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea or thioamide. scispace.com By choosing appropriately substituted α-haloketones and thioureas, a vast library of 2-amino-4,5-disubstituted thiazoles can be generated. nanobioletters.comnih.gov For example, reacting substituted phenacyl bromides with thiourea is a widely used method to produce 2-amino-4-arylthiazoles. nanobioletters.com

Further functionalization of a pre-formed thiazole ring can sometimes be accomplished. For instance, electrophilic substitution reactions like halogenation can occur at the C5 position if it is unsubstituted and activated.

Incorporation into Macrocyclic and Supramolecular Structures

The rigid geometry and hydrogen-bonding capabilities of the 2-aminothiazole unit make it an attractive component for the construction of larger, organized molecular systems.

Macrocycles containing nitrogen atoms are often synthesized through condensation reactions that form imine or amide bonds. mdpi.com A common strategy involves the [2+2] cyclization of a difunctional precursor. ed.ac.uk A diamine-containing thiazole derivative could, in principle, be reacted with a diacyl chloride under high-dilution conditions to favor the formation of a macrocyclic diamide (B1670390) over linear polymerization. mdpi.com The synthesis of such structures often requires careful selection of linkers to pre-organize the molecule for cyclization.

The development of macrocyclic hosts capable of recognizing and binding guest molecules is a central theme in supramolecular chemistry. Hydrogen-bonded amide macrocycles have been shown to act as hosts for amino acid derivatives, where chirality can be transferred from the guest to the achiral host, detectable by circular dichroism (CD) spectroscopy. mdpi.com The amide N-H and carbonyl oxygen atoms, along with potential hydrogen bond donors/acceptors on the thiazole ring, can create a binding pocket for suitable guests. The structure of the host-guest complex is often stabilized by multiple non-covalent interactions, including hydrogen bonds and π-π stacking. mdpi.comnih.gov

Preparation of Advanced Materials Precursors (excluding material properties and applications)

Thiazole derivatives serve as precursors for various advanced materials due to their electronic properties and thermal stability. The synthesis of these precursors involves attaching functional groups that can later undergo polymerization or participate in the formation of extended solid-state structures. For example, thiazole units can be incorporated into larger conjugated systems through cross-coupling reactions like the Suzuki reaction, requiring the initial preparation of a borylated or halogenated thiazole derivative. nih.gov These molecules are designed as building blocks for more complex architectures.

Monomer Synthesis for Polymerization

The transformation of 4-(aminomethyl)-N-methylthiazol-2-amine into a polymerizable monomer typically involves the introduction of a reactive functional group that can participate in polymerization reactions. The primary and secondary amine groups on the parent molecule are key sites for such modifications.

One common strategy is the introduction of a polymerizable double bond. For instance, the primary amine of this compound can be reacted with acryloyl chloride or methacryloyl chloride. This acylation reaction would yield a (meth)acrylamide-functionalized thiazole derivative. The resulting monomer possesses a terminal vinyl group that can undergo free-radical polymerization, leading to the formation of a side-chain functionalized polymer. In such a polymer, the thiazole moiety would be pendant to the main polymer backbone, allowing its electronic and coordination properties to be exploited.

Another approach involves condensation polymerization. The amine functionalities can be reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. If a di-functionalized version of the thiazole compound is synthesized, it could act as a co-monomer in the polymerization process. For example, reacting two equivalents of the parent compound with a linker molecule bearing two carboxylic acid groups could create a di-amide di-thiazole monomer.

The synthesis of thiazole-functionalized polymers is an active area of research, particularly for applications in organic electronics. For instance, random ternary copolymerization has been employed to create thiazole-functionalized terpolymer donors for high-performance polymer solar cells. acs.org In these systems, the incorporation of an ester-substituted thiazole unit into the polymer backbone was found to improve molecular planarity and optimize energy levels. acs.org While not directly employing this compound, these studies highlight the utility of thiazole derivatives as monomers in creating functional polymeric materials.

Furthermore, thiazole derivatives can be incorporated into conductive polymers. acs.org Thiophene-based microporous polymer networks, for example, have been synthesized through chemical or electrochemical oxidative coupling. acs.org Given the structural similarity between thiophene (B33073) and thiazole, it is conceivable that a suitably modified derivative of this compound could be electropolymerized to form a functional polymer network.

Table 1: Potential Polymerizable Derivatives of this compound and Polymerization Methods

| Derivative Name | Functional Group for Polymerization | Potential Polymerization Method | Resulting Polymer Type |

| N-((2-(methylamino)thiazol-4-yl)methyl)acrylamide | Acrylamide | Free-Radical Polymerization | Side-chain functionalized polyacrylamide |

| N-((2-(methylamino)thiazol-4-yl)methyl)methacrylamide | Methacrylamide | Free-Radical Polymerization | Side-chain functionalized polymethacrylamide |

| Di-thiazole Diamide Monomer | Carboxylic Acid/Amine | Condensation Polymerization | Polyamide |

| Thiazole-Thiophene Co-monomer | Thiophene | Oxidative Coupling/Electropolymerization | Conductive Polymer Network |

Precursors for Self-Assembled Systems

The structural features of this compound make it an excellent candidate for designing precursors for self-assembled systems. Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to organize molecules into well-defined, higher-order structures.

The primary and secondary amine groups of the parent compound are potent hydrogen bond donors, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. This arrangement facilitates the formation of intricate hydrogen-bonding networks, which are fundamental to many self-assembling systems. For example, derivatives where the aminomethyl group is extended with a peptide sequence could lead to the formation of peptide-based hydrogels. The design of self-assembling peptides often relies on alternating hydrophobic and hydrophilic residues to drive the assembly process. nih.gov A thiazole-containing peptide could introduce unique electronic and structural properties into such materials. Indeed, the design of peptide-polyethylene glycol-thiazole bound polypyrrole supramolecular assemblies has been explored for enhanced neuronal cell interactions. researchgate.net

Furthermore, the aromatic thiazole ring can participate in π-π stacking interactions, which are crucial for the organization of many planar molecules. By modifying the parent compound with other aromatic moieties, these stacking interactions can be enhanced and controlled to direct the self-assembly process. The supramolecular chemistry of thiazole derivatives, including polymorphism and molecular recognition, is an area of active investigation. southasiacommons.net

The thiazole ring also offers a site for metal coordination. The nitrogen and sulfur atoms can act as ligands for various metal ions, leading to the formation of coordination polymers or discrete metallo-supramolecular architectures. This approach allows for the creation of materials with interesting magnetic, optical, or catalytic properties.

The concept of using heterocyclic compounds as building blocks for self-assembled systems is well-established. For instance, imidazoles and carboxylic acids have been shown to self-assemble into layers and other supramolecular structures through a network of hydrogen bonds. researchgate.net Similarly, imidazo[2,1-b] researchgate.netsouthasiacommons.netnih.govthiadiazoles exhibit different patterns of supramolecular assembly guided by hydrogen bonding and π-stacking interactions. nih.gov

A particularly interesting application lies in the design of self-assembling peptides containing modified amino acids. Thiazole and selenazole-containing cyclic peptides have been designed and synthesized for cocrystallization with proteins, demonstrating the utility of these heterocycles in biological contexts. nih.gov By incorporating this compound or its derivatives into a peptide sequence, it would be possible to create novel biomaterials with programmed self-assembly properties.

Table 2: Non-Covalent Interactions and Potential Self-Assembled Structures with Derivatives of this compound

| Type of Non-Covalent Interaction | Participating Groups on Derivative | Potential Self-Assembled Structure |

| Hydrogen Bonding | Amine groups, Thiazole nitrogen | Sheets, Ribbons, Helices, Hydrogels |

| π-π Stacking | Thiazole ring, other appended aromatic groups | Columns, Lamellar structures |

| Metal Coordination | Thiazole nitrogen and sulfur atoms | Coordination polymers, Metallo-cages |

| Hydrophobic Interactions | Appended aliphatic or aromatic groups | Micelles, Vesicles |

Development of Novel and Efficient Synthetic Routes

The classical Hantzsch thiazole synthesis remains a foundational method for the construction of the 2-aminothiazole core. However, the pursuit of more efficient, sustainable, and versatile synthetic strategies for this compound is a paramount objective for future research.

Catalytic Approaches and Asymmetric Synthesis

The development of catalytic methods for the synthesis of this compound is a highly desirable goal. The use of transition-metal catalysts or organocatalysts could offer milder reaction conditions, higher yields, and improved atom economy compared to traditional stoichiometric methods. nih.gov A particularly compelling and underexplored area is the asymmetric synthesis of this compound. As chirality is a key determinant of biological activity, the ability to stereoselectively synthesize enantiomerically pure derivatives of this compound would be a significant advancement. semanticscholar.org This could be achieved through the use of chiral catalysts or chiral auxiliaries, drawing inspiration from established methods for the asymmetric synthesis of other chiral amines.

Table 1: Potential Catalytic Strategies for Future Investigation

| Catalytic Approach | Potential Reaction | Anticipated Advantages |

| Transition Metal Catalysis (e.g., Pd, Cu, Au) | Cross-coupling and cyclization reactions | High efficiency, functional group tolerance, and potential for C-H activation strategies. nih.gov |

| Organocatalysis | Enantioselective additions to imines | Metal-free conditions, high stereocontrol, and access to chiral amine derivatives. semanticscholar.org |

| Biocatalysis | Enzyme-mediated synthesis | High selectivity, mild reaction conditions, and environmentally benign processes. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 2-aminothiazole scaffold is well-established, but the unique interplay of the aminomethyl and N-methyl substituents in this compound may give rise to novel and undiscovered reactivity patterns.

Unconventional Reaction Conditions and Reagents

Future investigations should explore the reactivity of this compound under non-classical conditions. The use of microwave irradiation, for instance, has been shown to accelerate reaction rates and improve yields in the synthesis of other heterocyclic compounds. The reactivity of 2-aminothiazoles with various electrophiles, such as aldehydes and propiolic acid esters, is known to produce diverse and complex heterocyclic systems. researchgate.netrsc.org A systematic study of such reactions with this compound could lead to the discovery of novel molecular scaffolds with interesting properties.

Redox Chemistry of the Thiazole Core